![molecular formula C20H20F2N4O3S2 B2880175 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-41-5](/img/structure/B2880175.png)
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H20F2N4O3S2 and its molecular weight is 466.52. The purity is usually 95%.
BenchChem offers high-quality N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Bioactive Schiff Base Compounds
Schiff base compounds, including those with benzohydrazide and sulfonohydrazide derivatives, exhibit a range of biological activities. These compounds have shown significant antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Moreover, their interaction with salmon sperm DNA (SS-DNA) suggests potential for DNA-targeted therapies. The binding to SS-DNA through an intercalative mode indicates a mechanism by which these compounds might exert their biological effects, also highlighting their potential in regulating biological processes at the genetic level (Sirajuddin et al., 2013).
Enzyme Inhibitory Potential of New Sulfonamides
Newly synthesized sulfonamides have demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, underscoring their potential in treating diseases like diabetes and Alzheimer's. The structure-activity relationship explored through in silico molecular docking further supports their therapeutic promise (Abbasi et al., 2019).
Antibacterial and Antifungal Activities of Oxadiazoles and Sulfonamides
Oxadiazole and sulfonamide derivatives have been identified to possess valuable antibacterial properties. These compounds' effectiveness against a range of bacterial and fungal strains highlights their potential as a basis for developing new antimicrobial agents. Their structural features, particularly the incorporation of sulfamoyl and piperidine functionalities, play a crucial role in their bioactive profiles (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Heterocyclic Compounds from Salicylic Acid Hydrazide
The synthesis of various heterocyclic compounds starting from salicylic acid hydrazide has led to the creation of new chemical entities with potential biological activities. These compounds, through their diverse structural modifications, offer a rich template for developing novel therapeutic agents with varied biological functions (Sarshira et al., 2016).
Antimicrobial and Antiproliferative Agents
Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety have been synthesized and evaluated for their antimicrobial and enzyme inhibitory activities. Their substantial inhibitory effects against various enzymes and bacterial strains underscore their potential in developing new antimicrobial and therapeutic agents. Molecular docking studies provide insight into their mechanism of action, further supporting their biological efficacy (Irshad et al., 2016).
Propriétés
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3S2/c1-12-3-2-8-26(11-12)31(28,29)15-6-4-13(5-7-15)19(27)24-25-20-23-18-16(22)9-14(21)10-17(18)30-20/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVOKMAIONIXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.